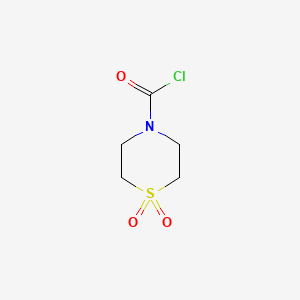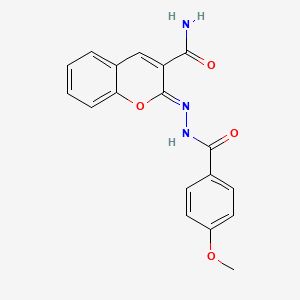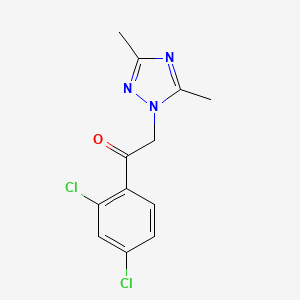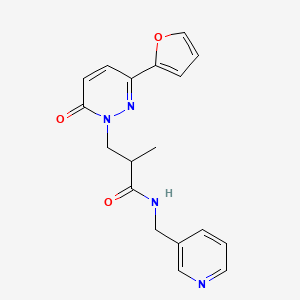
1,1-二氧代-噻吗啶-4-羧酰氯
描述
“1,1-Dioxo-thiomorpholine-4-carbonyl Chloride” is a research chemical with the CAS number 39093-77-1 . It is also known as "Thiomorpholine-4-carbonyl chloride 1,1-dioxide" .
Synthesis Analysis
The synthesis of “1,1-Dioxo-thiomorpholine-4-carbonyl Chloride” involves the use of triphosgene . In one method, triphosgene is added to a solution of thiomorpholine 1,1-dioxide in acetonitrile under an argon gas atmosphere . The mixture is stirred overnight at room temperature . Another method involves the addition of triphosgene to a solution of a compound and triethylamine in tetrahydrofuran .Molecular Structure Analysis
The molecular formula of “1,1-Dioxo-thiomorpholine-4-carbonyl Chloride” is C5H8ClNO3S . The InChI code is 1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2 .Physical And Chemical Properties Analysis
The boiling point of “1,1-Dioxo-thiomorpholine-4-carbonyl Chloride” is predicted to be 453.6±34.0 °C . The density is predicted to be 1.517±0.06 g/cm3 .科学研究应用
抗菌活性
研究表明,硫吗啉衍生物,包括1,1-二氧硫吗啉-4-羰基氯化物,在抗菌应用中具有潜力。Kardile和Kalyane(2010)合成了硫吗啉衍生物并测试了它们的抗菌活性。他们专注于创造具有增加Log P值的化合物,以增强微生物细胞内浓度并减少微生物抗性。合成的化合物表现出不同程度的抗菌活性(D. Kardile & N. Kalyane, 2010)。
药物化学基础
Walker和Rogier(2013)探讨了硫吗啉及其二氧化物形式在药物化学中的重要构建块的用途。他们合成了新颖的双环硫吗啉构建块,展示了硫吗啉衍生物在药物化学研究中的多功能性(Daniel P. Walker & D. J. Rogier, 2013)。
绿色化学方法
Halimehjnai等人(2013)的一项研究重点介绍了使用绿色化学方法合成硫吗啉1,1-二氧化物,包括与1,1-二氧硫吗啉-4-羰基氯化物相关的化合物。他们在水中使用硼酸/甘油催化剂,强调了环保和高效的合成方法(Azim Ziyaei Halimehjnai et al., 2013)。
缓蚀
Amar等人(2008)研究了硫吗啉-4-基甲基膦酸,硫吗啉的衍生物,作为天然海水中碳钢的缓蚀剂的应用。他们的研究显示了硫吗啉衍生物在降低腐蚀速率方面的有效性,表明了潜在的工业应用(H. Amar et al., 2008)。
化学中的级联反应
Farah等人(2023)描述了涉及硫吗啉酮-连接烯酸的级联反应,与硫吗啉衍生物相关。这种反应突出了硫吗啉结构在促进复杂化学转化中的作用,在合成化学中非常有用(Abdikani Omar Farah et al., 2023)。
晶体学和分子结构
G. Aridoss及其同事(2010)对含有硫吗啉环的化合物的分子结构进行了研究,提供了有关这类分子的构象和键合相互作用的见解。这项研究有助于理解硫吗啉衍生物中的分子排列(G. Aridoss et al., 2010)。
安全和危害
“1,1-Dioxo-thiomorpholine-4-carbonyl Chloride” is classified as a dangerous substance . It has the hazard statements H314-H290, which indicate that it causes severe skin burns and eye damage, and may be corrosive to metals . The precautionary statements include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 .
属性
IUPAC Name |
1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTZDYSBSFTPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-thiomorpholine-4-carbonyl Chloride | |
CAS RN |
39093-77-1 | |
| Record name | 1,1-dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)
![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)


![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)
![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)
![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)



